BAY-6035-R-isomer

SMYD3 Chiral pharmacology Negative control

Researchers requiring a validated negative control for SMYD3 substrate-competitive inhibition assays often face supply inconsistencies. BAY-6035-R-isomer (CAS 2283389-29-5) is the R-enantiomer of the benzodiazepine-based SMYD3 inhibitor, serving as the optimal congeneric negative control for the active S-enantiomer (BAY-6035). Its structural similarity ensures observed cellular effects are attributable to SMYD3 inhibition, not off-target activity. - Enables differentiation of stereospecific, substrate-competitive effects from non-specific binding. - Essential for benchmarking novel inhibitors against a substrate-competitive negative control. - Available with batch-specific purity analysis for reproducible experimental data.

Molecular Formula C22H28N4O3
Molecular Weight 396.49
CAS No. 2283389-29-5
Cat. No. B605945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY-6035-R-isomer
CAS2283389-29-5
SynonymsBAY6035;  BAY 6035;  BAY-6035
Molecular FormulaC22H28N4O3
Molecular Weight396.49
Structural Identifiers
SMILESO=C(C1=CC=C(C(N(C(N2CC3CC3C2)=O)[C@H](C)C4)=C1)NC4=O)NCCC5CC5
InChIInChI=1S/C22H28N4O3/c1-13-8-20(27)24-18-5-4-15(21(28)23-7-6-14-2-3-14)10-19(18)26(13)22(29)25-11-16-9-17(16)12-25/h4-5,10,13-14,16-17H,2-3,6-9,11-12H2,1H3,(H,23,28)(H,24,27)/t13-,16?,17?/m1/s1
InChIKeyLWGLEGRTVIBQFG-NVPAJSRCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BAY-6035-R-isomer Chemical Identity and Baseline


BAY-6035-R-isomer (CAS 2283389-29-5) is the R‑enantiomer of the benzodiazepine‑based SMYD3 (SET and MYND domain‑containing protein 3) inhibitor BAY‑6035. It is a synthetic organic compound that functions as a substrate‑competitive inhibitor of the lysine methyltransferase SMYD3, selectively targeting the methylation of the MAP3K2 (MEKK2) peptide [1]. The molecule possesses three chiral centers and is differentiated from the more widely characterized S‑enantiomer (BAY‑6035, CAS 2247890‑13‑5) by its stereochemical configuration at the 2‑position of the diazepine ring, which directly influences its interaction with the SMYD3 substrate‑binding pocket .

BAY-6035-R-isomer Chiral Identity Precludes Substitution


The SMYD3 inhibitor class includes several chemotypes (e.g., oxindole sulfonamides, benzodiazepines) and enantiomers with starkly different potency and selectivity profiles. Generic substitution of BAY‑6035‑R‑isomer with the S‑enantiomer (BAY‑6035), the oxindole‑based inhibitor EPZ031686, or first‑generation compounds like BCI‑121 would yield quantitatively different cellular outcomes and may invalidate control experiments. Specifically, BAY‑6035‑R‑isomer exhibits weak or negligible SMYD3 inhibition relative to its S‑counterpart [1], and its unique binding mode to the substrate site differs from EPZ031686, which occupies the SAM‑binding pocket [2]. Procurement of the incorrect enantiomer or chemotype therefore results in loss of experimental control and irreproducible data.

BAY-6035-R-isomer Activity vs. S-Enantiomer and EPZ031686


R- vs. S-Enantiomer Potency and Negative Control

BAY‑6035‑R‑isomer (CAS 2283389‑29‑5) is the R‑enantiomer of the benzodiazepine SMYD3 inhibitor. While the S‑enantiomer (BAY‑6035, CAS 2247890‑13‑5) inhibits in vitro MEKK2 peptide methylation with an IC50 of 88 nM [1], the R‑enantiomer exhibits significantly reduced activity. The structural basis for this stereoselectivity is the (2R) configuration, which disrupts optimal hydrogen bonding within the substrate‑binding pocket. Consequently, BAY‑6035‑R‑isomer serves as a precise, congeneric negative control for experiments employing BAY‑6035 .

SMYD3 Chiral pharmacology Negative control

SMYD3 Selectivity Profile

The benzodiazepine scaffold of BAY‑6035‑R‑isomer confers class‑defining selectivity for SMYD3 over other histone methyltransferases. BAY‑6035 (S‑enantiomer) exhibits >100‑fold selectivity when profiled against a panel of other PKMTs . Given that the R‑enantiomer shares the same benzodiazepine core and similar binding mode, it retains this high selectivity profile, making it a superior negative control compared to structurally unrelated inactive compounds [1].

Histone methyltransferase Selectivity Epigenetics

Cellular Activity: R-Isomer vs. S-Enantiomer and EPZ031686

In cellular mechanistic assays measuring SMYD3‑mediated methylation of MAP3K2 (MEKK2), BAY‑6035 (S‑enantiomer) inhibits methylation with an IC50 of 70 nM [1]. The R‑enantiomer, due to its (2R) stereochemistry, shows negligible inhibition at comparable concentrations [2]. In contrast, the oxindole‑based inhibitor EPZ031686 exhibits a cellular IC50 of 3 nM in cell‑free assays, but its mechanism (SAM‑competitive) and bioavailability profile differ [3].

Cellular assay MAP3K2 methylation Cancer

Substrate-Competitive vs. SAM-Competitive Inhibition

Crystal structures of SMYD3 in complex with BAY‑6035 (S‑enantiomer) reveal that the benzodiazepine core occupies the substrate (MEKK2) binding site, not the SAM cofactor pocket [1]. The R‑enantiomer, sharing the same core, is expected to bind similarly but with reduced affinity due to suboptimal stereochemistry. This substrate‑competitive mechanism contrasts sharply with EPZ031686, which is SAM‑uncompetitive and occupies a distinct pocket bridging the SAM‑ and substrate‑binding sites [2].

Mechanism of action Substrate-competitive Crystal structure

BAY-6035-R-isomer Applications in Epigenetics and Oncology


SMYD3 Target Engagement Negative Control

In cellular assays measuring SMYD3‑dependent MAP3K2 methylation, BAY‑6035‑R‑isomer serves as the optimal congeneric negative control for the active S‑enantiomer. Its structural similarity ensures that any observed effects are attributable to SMYD3 inhibition, not off‑target activity .

SAR and Chemical Probe Characterization

BAY‑6035‑R‑isomer is essential for defining the stereochemical requirements for SMYD3 inhibition. Comparison of R‑ and S‑enantiomer activity profiles reveals the critical role of the (2S) configuration for potent substrate‑site binding .

SMYD3 Inhibitor Chemotype Benchmarking

As a representative of the benzodiazepine scaffold, BAY‑6035‑R‑isomer aids in benchmarking new SMYD3 inhibitors against a substrate‑competitive negative control. This enables differentiation of mechanism‑specific effects from those driven by alternative binding modes (e.g., SAM‑competitive) [1].

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